3-Cyclobutanecarbonyloxolane
CAS No.: 1495485-96-5
Cat. No.: VC3081223
Molecular Formula: C9H14O2
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1495485-96-5 |
|---|---|
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| IUPAC Name | cyclobutyl(oxolan-3-yl)methanone |
| Standard InChI | InChI=1S/C9H14O2/c10-9(7-2-1-3-7)8-4-5-11-6-8/h7-8H,1-6H2 |
| Standard InChI Key | CTCMLJPYZSTFSX-UHFFFAOYSA-N |
| SMILES | C1CC(C1)C(=O)C2CCOC2 |
| Canonical SMILES | C1CC(C1)C(=O)C2CCOC2 |
Introduction
Structural Characteristics and Definition
3-Cyclobutanecarbonyloxolane refers to a compound in which a cyclobutane ring bearing a carbonyl group at the 3-position is connected to an oxolane (tetrahydrofuran) ring. Specifically, this structure consists of a cyclobutane ring with a carbonyl linkage that connects to the oxygen atom of the tetrahydrofuran ring, forming an ester-like arrangement.
The molecular structure can be described as having two distinct components:
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A cyclobutane ring with a carbonyl functionality at the 3-position
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An oxolane (tetrahydrofuran) ring connected through the oxygen atom
This creates a molecule with interesting conformational properties due to the inherent structural characteristics of both ring systems.
Ring Conformational Analysis
The cyclobutane portion of 3-cyclobutanecarbonyloxolane exhibits significant ring strain and adopts a puckered conformation rather than a planar structure. This puckering occurs because of the tension between two opposing strain factors:
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Torsional strain from eclipsed hydrogen atoms in a planar arrangement
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Angle strain from deviation of C-C-C bond angles from the ideal tetrahedral angle
The cyclobutane ring typically shows a puckering angle of approximately 30° with C-C-C bond angles of about 88°, much smaller than the ideal tetrahedral angle of 109.5° . This puckering helps reduce torsional strain but creates additional angle strain. The C-C bonds in cyclobutane are notably longer than typical C-C bonds, measuring approximately 1.556 Å compared to the normal 1.54 Å in unstrained systems .
Meanwhile, the oxolane (tetrahydrofuran) ring adopts an envelope conformation with one carbon atom positioned out of the plane formed by the other three carbon atoms and the oxygen atom . This conformation helps minimize ring strain while maintaining favorable orbital overlap.
Molecular Properties
Based on structural analysis and comparison with similar compounds, the predicted molecular properties of 3-cyclobutanecarbonyloxolane are summarized in Table 1.
Table 1: Predicted Molecular Properties of 3-Cyclobutanecarbonyloxolane
Physical and Chemical Properties
The physical and chemical properties of 3-cyclobutanecarbonyloxolane are influenced by both the strained cyclobutane ring and the ether-containing oxolane ring.
Physical Properties
The cyclobutane portion contributes significant ring strain, approximately 26.3 kcal/mol according to studies on similar systems . This strain affects various properties including reactivity and thermodynamic stability. The C-H bonds in the cyclobutane portion are expected to have slightly increased s-character compared to unstrained systems, with force constants of approximately 5.1 and bond dissociation energies around 99.8 kcal/mol (for equatorial hydrogens) .
The oxolane (tetrahydrofuran) component contributes polarity and moderate water miscibility to the molecule. Pure tetrahydrofuran is a colorless, water-miscible organic liquid with low viscosity . The oxygen atom in the oxolane ring creates a dipole moment that contributes to the compound's ability to interact with polar molecules.
Chemical Reactivity
The carbonyl group linking the cyclobutane and oxolane moieties represents a reactive site within the molecule. The strain in the cyclobutane ring would likely enhance the reactivity of nearby functional groups, including this carbonyl linkage.
Several reaction pathways can be anticipated:
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Hydrolysis of the ester linkage under acidic or basic conditions
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Reduction of the carbonyl group to form the corresponding alcohol
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Nucleophilic ring-opening reactions of the strained cyclobutane ring
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Potential ring-opening polymerization of the oxolane portion under acidic conditions, similar to tetrahydrofuran
Detailed Synthetic Approach
The most promising synthetic route would likely involve the preparation of cyclobutanecarbonyl chloride (available commercially or synthesizable as described in source ), followed by reaction with a hydroxylated tetrahydrofuran derivative.
The preparation of suitable cyclobutane precursors could follow methods described for 3-oxocyclobutanecarboxylic acid , which involves:
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Preparation of methyl triphenylphosphine iodide from triphenylphosphine and methyl iodide
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Reaction with epoxy chloropropane and butyllithium to form 3-benzylidene cyclobutanol
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Conversion to 3-benzylidene cyclobutanecarbonitrile and subsequent hydrolysis
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Oxidative modification to yield 3-oxocyclobutanecarboxylic acid
The oxolane (tetrahydrofuran) component could be prepared via established methods, including the acid-catalyzed dehydration of 1,4-butanediol or catalytic hydrogenation of furan .
Comparative Analysis with Related Compounds
To better understand the potential properties and applications of 3-cyclobutanecarbonyloxolane, it is valuable to compare it with structurally related compounds.
Comparison with Cyclobutane Derivatives
Recent research on CF3-cyclobutanes has demonstrated their utility as isosteric replacements for tert-butyl groups in drug discovery . These compounds exhibited slightly larger steric size and moderately increased lipophilicity compared to tert-butyl groups but preserved the original mode of bioactivity in examined cases.
The incorporation of a cyclobutane moiety in 3-cyclobutanecarbonyloxolane would likely contribute similar structural features but with the added functionality of the carbonyl-oxolane linkage. This could provide unique opportunities for further derivatization and functional group manipulation.
Comparison with Oxolane/Tetrahydrofuran Derivatives
Tetrahydrofuran and its derivatives serve as important building blocks in organic synthesis and are widely used as solvents due to their polar aprotic nature . The incorporation of the cyclobutanecarbonyl group would modify the electronic and steric properties of the oxolane ring, potentially altering its reactivity and physical characteristics.
Table 3: Comparative Analysis of 3-Cyclobutanecarbonyloxolane and Related Compounds
Recent Research Developments
Recent advances in cyclobutane chemistry have highlighted the significance of this structural motif. A comprehensive study published in JACS Au demonstrated that CF3-cyclobutyl groups can effectively replace tert-butyl groups in various bioactive compounds . The researchers synthesized over 30 small-molecule building blocks featuring the trifluoromethyl-cyclobutyl fragment and characterized their structural and physicochemical properties.
Similarly, the design and synthesis of a three-dimensional cyclobutane fragment library has been reported, which emphasized the utility of cyclobutane moieties in fragment-based drug discovery . This research demonstrated the development of novel cyclobutane fragments with high three-dimensional character and suitable physicochemical properties for drug discovery applications.
In the field of oxolane (tetrahydrofuran) chemistry, researchers have developed methods for the synthesis of tetrahydrofuran derivatives through iodine-catalyzed C-H oxidation reactions . These methodologies could potentially be adapted for the synthesis or modification of compounds like 3-cyclobutanecarbonyloxolane.
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